molecular formula C28H29N5O3 B1247340 4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride CAS No. 434283-16-6

4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride

Cat. No.: B1247340
CAS No.: 434283-16-6
M. Wt: 483.6 g/mol
InChI Key: NRPQELCNMADTOZ-OAQYLSRUSA-N
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Description

  • Scientific Research Applications

    • Lecozotan’s applications span various fields:

        Neuroscience: Investigated for its cognitive-enhancing properties.

        Medicine: Studied for potential therapeutic effects in Alzheimer’s disease.

        Pharmacology: Explored as a modulator of neurotransmitter release.

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Lecozotan are not widely documented in the public domain. it is known to be a selective 5-HT1A receptor antagonist.
    • Industrial production methods remain proprietary and are not publicly disclosed.
  • Chemical Reactions Analysis

  • Mechanism of Action

    Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
    • Further research is needed to explore Lecozotan’s uniqueness and compare it to related molecules.

    Properties

    CAS No.

    434283-16-6

    Molecular Formula

    C28H29N5O3

    Molecular Weight

    483.6 g/mol

    IUPAC Name

    4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide

    InChI

    InChI=1S/C28H29N5O3/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23/h2-12,21H,13-18,20H2,1H3/t21-/m1/s1

    InChI Key

    NRPQELCNMADTOZ-OAQYLSRUSA-N

    Isomeric SMILES

    C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5

    SMILES

    C1CN(CCN1CCCN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C#N)C4=C5C(=CC=C4)OCCO5.Cl

    Canonical SMILES

    CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5

    434283-16-6

    Synonyms

    lecozotan

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride
    Reactant of Route 3
    Reactant of Route 3
    Reactant of Route 3
    4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride
    Reactant of Route 4
    Reactant of Route 4
    4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride
    Reactant of Route 6
    Reactant of Route 6
    4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride

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